molecular formula C11H14ClF B14057136 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene

Cat. No.: B14057136
M. Wt: 200.68 g/mol
InChI Key: ZLJCDPRCWROPMM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethyl-6-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted benzene ring, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethyl-3-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3

InChI Key

ZLJCDPRCWROPMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)F)CCCCl

Origin of Product

United States

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